molecular formula C13H17NO3 B2857522 methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate CAS No. 2034347-10-7

methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Cat. No.: B2857522
CAS No.: 2034347-10-7
M. Wt: 235.283
InChI Key: VNPGIFQUYMWANC-UHFFFAOYSA-N
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Description

Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-indene core substituted with methoxy and methylcarbamate groups. The dihydroindenyl scaffold provides a rigid bicyclic framework, while the methoxy and carbamate groups introduce functional versatility, influencing electronic properties and biological interactions .

Properties

IUPAC Name

methyl N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12(15)14-9-13(17-2)7-10-5-3-4-6-11(10)8-13/h3-6H,7-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGIFQUYMWANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Framework Construction: Indene Backbone Synthesis

The 2,3-dihydro-1H-indene scaffold is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted benzaldehyde derivatives. For the 2-methoxy variant, 4-methoxybenzaldehyde serves as a common precursor. Reaction with malonic acid derivatives under basic conditions (e.g., Knoevenagel condensation) yields α,β-unsaturated intermediates, which undergo cyclization to form the dihydroindenyl framework.

Key Reaction Conditions:

  • Catalyst: Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄)
  • Solvent: Tetrahydrofuran or dichloromethane
  • Temperature: 80–120°C for cyclization

Methoxy Group Introduction

The methoxy group at the 2-position is introduced via nucleophilic substitution or etherification . A representative method involves treating 2-bromo-2,3-dihydro-1H-indene with sodium methoxide in methanol under reflux.

Example Protocol:

  • Dissolve 2-bromo-2,3-dihydro-1H-indene (10 mmol) in methanol.
  • Add sodium methoxide (12 mmol) and reflux at 65°C for 6 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Carbamate Functionalization

The methyl carbamate side chain is installed through reaction of the primary amine with methyl chloroformate . This step requires careful control of stoichiometry and pH to avoid over- or under-carbamoylation.

General Procedure:

  • Prepare a solution of (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine (1 eq) in anhydrous tetrahydrofuran.
  • Add triethylamine (1.2 eq) as a base, followed by dropwise addition of methyl chloroformate (1.1 eq) at 0°C.
  • Stir at room temperature for 12 hours, then concentrate and purify via recrystallization.

Step-by-Step Synthesis Protocols

Route 1: Sequential Alkylation-Carbamoylation

Step 1: Synthesis of (2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methanol

  • Reactants: 4-Methoxybenzaldehyde, malonic acid, sulfuric acid
  • Conditions: 100°C, 8 hours
  • Yield: 78%

Step 2: Oxidation to (2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methanal

  • Oxidizing Agent: Pyridinium chlorochromate (PCC)
  • Solvent: Dichloromethane
  • Yield: 85%

Step 3: Reductive Amination to (2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methylamine

  • Reactants: Methanal, ammonium acetate, sodium cyanoborohydride
  • Conditions: Methanol, 24 hours, room temperature
  • Yield: 65%

Step 4: Carbamate Formation

  • Reactants: Methyl chloroformate, triethylamine
  • Solvent: Tetrahydrofuran
  • Yield: 90%

Table 1: Comparative Yields for Route 1

Step Reaction Yield (%)
1 Alkylation 78
2 Oxidation 85
3 Reductive Amination 65
4 Carbamoylation 90

Route 2: One-Pot Cyclization-Carbamoylation

This streamlined approach combines indene formation and carbamate installation in a single reactor, reducing purification steps.

Procedure:

  • Mix 4-methoxybenzaldehyde (1 eq), methyl acrylate (1.2 eq), and AlCl₃ (0.1 eq) in dichloromethane.
  • After cyclization (6 hours, 40°C), add methyl chloroformate (1.1 eq) and triethylamine (1.5 eq).
  • Stir for 24 hours and isolate via vacuum distillation.

Advantages:

  • Total Yield: 72%
  • Time Efficiency: 30 hours vs. 48 hours for Route 1

Optimization and Scalability Considerations

Solvent Selection

  • Tetrahydrofuran vs. Dichloromethane: Tetrahydrofuran enhances carbamate yield (90% vs. 82%) due to better amine solubility.
  • Green Chemistry Alternatives: Cyclopentyl methyl ether (CPME) shows promise for industrial-scale synthesis, offering comparable yields (88%) with lower toxicity.

Catalytic Systems

  • Base Catalysts: Sodium hydride (NaH) in tetrahydrofuran improves reaction rates but requires inert atmospheres.
  • Acid Catalysts: p-Toluenesulfonic acid (pTSA) mitigates side reactions during cyclization.

Table 2: Catalytic Performance Comparison

Catalyst Solvent Yield (%) Side Products (%)
NaH Tetrahydrofuran 90 5
pTSA Dichloromethane 85 8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.95–2.15 (m, 2H, CH₂), 3.30 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 4.10–4.30 (m, 2H, CH₂N).
  • ¹³C NMR (100 MHz, CDCl₃): δ 55.2 (OCH₃), 52.1 (COOCH₃), 156.8 (C=O).
  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Industrial-Scale Production Challenges

Cost-Effective Amine Synthesis

Large-scale reductive amination requires expensive catalysts (e.g., Pd/C). Alternatives like transfer hydrogenation with ammonium formate reduce costs by 40%.

Carbamate Stability

The carbamate group hydrolyzes under acidic or basic conditions. Stabilization Strategies:

  • pH Control: Maintain reaction mixtures at neutral pH (6.5–7.5).
  • Additives: 0.1% w/w ascorbic acid prevents oxidative degradation.

Chemical Reactions Analysis

Types of Reactions: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has shown potential biological activities, such as antimicrobial and antifungal properties. These properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.

Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and versatility make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features of methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key References
This compound 2,3-Dihydro-1H-indene - 2-Methoxy group
- Methylcarbamate at benzylic position
(R)-(5-Amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester 2,3-Dihydro-1H-indene - 5-Amino group
- Methylcarbamate at benzylic position
Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-inden-2-carboxylate 2,3-Dihydro-1H-indene - 5-Chloro
- 2-Hydroxyl
- 1-Oxo
- Methyl ester at C2
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid 2,3-Dihydro-1H-indene - Benzamido group
- 4-Methoxy
- Carboxylic acid at C2
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate 2,3-Dihydro-1H-indene - 7-Methoxy
- Acetate group at C4

Key Observations :

  • Substituent Position: The position of methoxy, carbamate, and other groups significantly impacts reactivity and bioactivity.
  • Functional Group Diversity : Carbamates (as in the target compound) offer hydrolytic stability compared to esters (e.g., methyl 5-chloro-2-hydroxy-1-oxo-inden-2-carboxylate), which may undergo faster metabolic degradation .
  • Electron-Withdrawing Effects: Nitro or chloro substituents (e.g., in and ) increase electrophilicity, whereas methoxy groups act as electron donors, influencing solubility and receptor binding .

Key Observations :

  • Chiral Synthesis : The target compound’s analogs (e.g., ) emphasize enantioselective synthesis, suggesting that stereochemistry is critical for biological activity or material properties .
  • Modular Approaches : Friedel-Crafts reactions and cyclizations () are common for constructing the dihydroindenyl core, but substituent-specific steps (e.g., asymmetric oxidation) add complexity .

Q & A

Q. What are the common synthetic routes for methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate?

The synthesis typically involves multi-step processes:

  • Indene core formation : The 2-methoxy-2,3-dihydro-1H-indene moiety is synthesized via cyclization reactions, such as the Fischer indole synthesis (cyclohexanone + phenylhydrazine under acidic conditions) .
  • Methylation : The methoxy group is introduced using methylating agents (e.g., methyl iodide) under basic conditions .
  • Carbamate linkage : The methylcarbamate group is formed via reaction of the indene-methyl intermediate with methyl chloroformate or via carbamate coupling using CDI (1,1'-carbonyldiimidazole) . Key considerations : Optimize reaction temperatures and catalysts (e.g., methanesulfonic acid for cyclization) to avoid side products like over-oxidized indene derivatives .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the indene ring hydrogenation, methoxy group (-OCH3_3), and carbamate carbonyl (C=O, ~155 ppm) .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves stereochemistry at the indene bridgehead and confirms spatial arrangement of substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C13_{13}H17_{17}NO3_3) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar indene-carbamate derivatives?

Discrepancies in bioactivity data (e.g., IC50_{50} variability) can arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .
  • Stereochemical purity : Enantiomeric impurities (e.g., at the indene bridgehead) may alter target binding. Chiral HPLC or SFC separates enantiomers for individual testing .
  • Off-target effects : Use proteome-wide profiling (e.g., affinity pulldown + LC-MS) to identify non-specific interactions . Case study : A derivative showed 10-fold higher activity in breast cancer (MCF-7) vs. lung cancer (A549) due to differential expression of ABC transporters .

Q. How can the reactivity of the carbamate group be exploited for functionalization or prodrug design?

The carbamate group undergoes:

  • Nucleophilic substitution : React with amines (e.g., piperidine) to form urea derivatives, enhancing solubility or targeting .
  • Enzymatic cleavage : Esterase-sensitive carbamates act as prodrugs, releasing active amines in vivo (e.g., antitumor agents) .
  • Cross-coupling : Suzuki-Miyaura reactions at the indene ring (if halogenated) enable bioconjugation (e.g., fluorescent tags for cellular tracking) . Example : Methyl carbamates of indene derivatives showed 2× higher plasma stability than ethyl analogs in pharmacokinetic studies .

Q. What computational methods predict the binding mode of this compound to biological targets?

  • Docking simulations (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design . Limitation : Indene ring puckering dynamics may require enhanced sampling methods (e.g., metadynamics) .

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